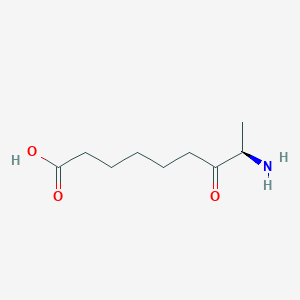
(R)-8-Amino-7-oxononanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-8-Amino-7-oxononanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a keto group (=O) on a nonanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-8-Amino-7-oxononanoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a nonanoic acid derivative.
Oxidation: The keto group is introduced through selective oxidation of the corresponding alcohol or by using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods: In industrial settings, the production of ®-8-Amino-7-oxononanoic acid may involve:
Fermentation: Utilizing microbial fermentation processes to produce the compound from renewable resources.
Chemical Synthesis: Large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions: ®-8-Amino-7-oxononanoic acid undergoes various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various derivatives with modified functional groups.
科学研究应用
®-8-Amino-7-oxononanoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ®-8-Amino-7-oxononanoic acid involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: It can act as an inhibitor of certain enzymes by binding to their active sites.
Metabolic Pathways: Participates in metabolic pathways, influencing the synthesis and degradation of biomolecules.
Signal Transduction: May affect cellular signaling pathways by modulating the activity of key proteins.
相似化合物的比较
8-Amino-7-oxooctanoic acid: Similar structure but with a shorter carbon chain.
8-Amino-7-oxodecanoic acid: Similar structure but with a longer carbon chain.
8-Amino-7-oxoundecanoic acid: Similar structure but with an even longer carbon chain.
Uniqueness: ®-8-Amino-7-oxononanoic acid is unique due to its specific carbon chain length and the presence of both amino and keto functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
生物活性
(R)-8-Amino-7-oxononanoic acid, also known as 8-amino-7-oxononanoate, is a medium-chain keto acid with significant biological activity, particularly in the biosynthesis of biotin. This compound plays a crucial role in various metabolic pathways and has garnered attention for its potential therapeutic applications.
- Molecular Formula : C₉H₁₇NO
- Molecular Weight : Approximately 187.24 g/mol
- Structural Features : Contains an amino group and a keto group, contributing to its biochemical reactivity.
Role in Biotin Biosynthesis
This compound is synthesized through the action of the enzyme 8-amino-7-oxononanoate synthase (AONS), which catalyzes the decarboxylative condensation of L-alanine with pimeloyl-CoA. This reaction represents the first committed step in the biotin biosynthetic pathway, highlighting the compound's importance in cellular metabolism and enzyme regulation .
The mechanism of AONS involves several steps:
- Formation of an external aldimine with L-alanine.
- Binding of pimeloyl-CoA, which triggers a conformational change in the enzyme.
- Abstraction of the α-proton by a lysine residue, leading to the formation of this compound .
Enzyme Interactions
Research indicates that this compound interacts with specific enzymes and proteins within metabolic pathways. Its mechanism of action includes enzyme inhibition by binding to active sites, thereby influencing metabolic processes .
Potential Therapeutic Applications
- Antimycobacterial Activity : The compound acts as an inhibitor of 7,8-diaminopelargonic acid aminotransferase (DAPA AT), an enzyme critical for Mycobacterium tuberculosis survival. Inhibition constants have been reported as follows:
- Biochemical Pathway Modulation : It may influence various metabolic pathways by modulating enzyme activities and cellular signaling processes .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 7-Keto-8-Aminopelargonate | Similar keto and amino groups | Direct precursor in biotin biosynthesis |
| 8-Aminopelargonic Acid | Contains an amino group but lacks the keto group | Plays a role in similar metabolic pathways |
| 7-Aminodecanoic Acid | Longer carbon chain (10 carbons) | Different metabolic implications |
Case Studies and Research Findings
- Mechanistic Studies : Investigations into AONS have utilized spectroscopic, kinetic, and crystallographic techniques to elucidate its catalytic mechanism .
- Inhibitory Effects : Studies have demonstrated that this compound can effectively inhibit DAPA AT, making it a candidate for further development as an antimycobacterial agent .
- Metabolic Pathway Analysis : The compound's involvement in key transformations within the biotin biosynthetic pathway underscores its significance in microbial metabolism and potential drug development strategies against tuberculosis .
属性
CAS 编号 |
682799-69-5 |
|---|---|
分子式 |
C9H17NO3 |
分子量 |
187.24 g/mol |
IUPAC 名称 |
(8R)-8-amino-7-oxononanoic acid |
InChI |
InChI=1S/C9H17NO3/c1-7(10)8(11)5-3-2-4-6-9(12)13/h7H,2-6,10H2,1H3,(H,12,13)/t7-/m1/s1 |
InChI 键 |
GUAHPAJOXVYFON-SSDOTTSWSA-N |
手性 SMILES |
C[C@H](C(=O)CCCCCC(=O)O)N |
规范 SMILES |
CC(C(=O)CCCCCC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















